N-(4-fluorobenzyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Descripción

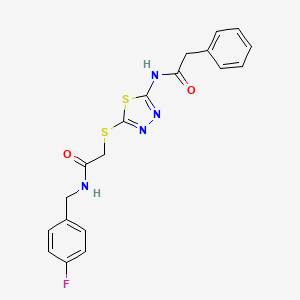

"N-(4-fluorobenzyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-phenylacetamido group at position 5 and a thioether-linked 4-fluorobenzylacetamide side chain. This structure combines pharmacophoric elements such as the thiadiazole ring (known for antimicrobial and anticancer properties) , a fluorinated benzyl group (enhancing lipophilicity and bioavailability) , and a phenylacetamido moiety (contributing to target-specific interactions) .

Propiedades

IUPAC Name |

N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S2/c20-15-8-6-14(7-9-15)11-21-17(26)12-27-19-24-23-18(28-19)22-16(25)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,26)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVMFVPHQNZZAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-fluorobenzyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound classified within the thiadiazole derivatives. Its unique structure, which combines a thiadiazole ring with acetamide and fluorobenzyl moieties, suggests significant potential for biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, focusing on its anticancer activity and interactions with cellular pathways.

Chemical Structure and Properties

The compound's molecular formula is C17H18FN3OS2, with a molecular weight of approximately 329.41 g/mol. The structure includes:

- Thiadiazole ring : Known for its diverse biological activities.

- Acetamide group : Involved in various biochemical reactions.

- Fluorobenzyl moiety : Enhances lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit notable anticancer properties. This compound has been studied for its cytotoxic effects against various cancer cell lines, including:

- Breast Adenocarcinoma (MCF-7)

- Hepatocellular Carcinoma (HepG2)

In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis through mechanisms such as:

- Tubulin Polymerization Inhibition : Disrupts microtubule dynamics essential for mitosis.

- Kinase Inhibition : Interferes with signaling pathways that promote cancer cell survival and proliferation.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated the effectiveness of this compound against cancer cell lines. The median inhibitory concentration (IC50) values indicate its potency:

These results suggest that modifications to the chemical structure can significantly enhance anticancer activity.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that specific substitutions on the thiadiazole scaffold can lead to increased potency. For instance, substituting different functional groups on the phenyl ring has been shown to alter the IC50 values dramatically:

| Compound Name | Structural Feature | IC50 (µg/mL) |

|---|---|---|

| Compound A | Para-substituted | 10.10 |

| Compound B | Ortho-substituted | 5.36 |

| Compound C | Benzyl moiety | 3.21 |

This highlights the importance of structural modifications in enhancing biological activity.

The mechanisms through which this compound exerts its effects include:

- Binding to Proteins : Docking studies indicate strong binding affinity to kinases involved in cancer progression.

- Disruption of Microtubule Dynamics : By interacting with tubulin, it prevents proper mitotic spindle formation.

Case Studies and Comparative Analysis

Several studies have documented the biological activities of structurally similar compounds. For example:

-

5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole : Exhibits anticancer activity against various cell lines.

Compound Name Biological Activity 5-[2-(N-(Substituted phenyl)acetamide)]amino Anticancer activity N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole Cytotoxic effects on leukemia cells

These comparisons underscore the potential of this compound as a lead compound for further drug development.

Aplicaciones Científicas De Investigación

Anticancer Properties

The compound has been studied for its efficacy against various cancer types. Research indicates that derivatives of thiadiazole, including the one , exhibit significant cytotoxic effects on cancer cells.

Case Studies

A review highlighted several studies where thiadiazole derivatives were tested:

- Study on Leukemia Cells : A derivative similar to the compound inhibited the growth of human leukemia K562 cells significantly .

- Breast Cancer Models : Another study found that a related thiadiazole derivative decreased proliferation in triple-negative breast cancer models without overt toxicity .

Pharmacological Investigations

The pharmacological profile of N-(4-fluorobenzyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide suggests potential as a therapeutic agent beyond oncology.

Potential Uses

- Antimicrobial Activity : Some studies indicate that thiadiazole derivatives possess antimicrobial properties, which could be explored further for developing new antibiotics .

- Anti-inflammatory Effects : Thiadiazole compounds have been investigated for their anti-inflammatory effects, indicating their potential role in treating inflammatory diseases .

Data Table: Summary of Anticancer Activity

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound shares structural similarities with several derivatives reported in the literature. Below is a detailed comparison based on substituents, synthetic routes, and biological activities:

Table 1: Structural and Functional Comparison

Key Insights :

Substituent Impact on Activity: Fluorinated Groups: The 4-fluorobenzyl group in ’s compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 4-chlorobenzyl in ’s 5d) . Thiadiazole-Thioacetamide Linkage: This motif is critical for binding to enzymes like Akt () and bacterial targets (). Replacing thiadiazole with oxadiazole () reduces anticancer efficacy but improves antimicrobial action .

Synthetic Efficiency :

- The target compound’s synthesis would likely follow routes similar to and , where thioether formation via nucleophilic substitution (e.g., α-haloketones or benzyl halides) achieves yields >80% .

Biological Performance: Anticancer: Nitrophenylamino-substituted thiadiazoles () outperform benzofuran-oxadiazole derivatives () in apoptosis induction, likely due to stronger π-π interactions with Akt’s active site . Antimicrobial: Thiadiazoles with chlorophenyl or methylphenoxy groups () show broader-spectrum activity than fluorinated analogs, possibly due to enhanced membrane permeability .

Contradictions and Gaps: While fluorinated derivatives (e.g., ) exhibit high synthetic yields, their biological data are sparse compared to nitro- or chloro-substituted analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N-(4-fluorobenzyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves sequential thiadiazole ring formation, acylation, and thioether coupling. Key parameters include:

- Temperature : 60–80°C for thiadiazole cyclization to avoid side reactions (e.g., decomposition of labile groups) .

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance intermediate solubility and reaction homogeneity .

- Catalysts : Anhydrous AlCl₃ or triethylamine for acylation steps, improving electrophilic substitution efficiency .

- Reaction Time : 12–24 hours for complete conversion, monitored via TLC (hexane:ethyl acetate, 9:1) .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm, thiadiazole carbons at δ 160–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~470–500) .

- HPLC : Purity assessment (>95%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. How can researchers design preliminary biological activity screens for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors associated with thiadiazole bioactivity (e.g., cyclooxygenase-2 for anti-inflammatory activity, EGFR for anticancer potential) .

- Assay Types :

- In Vitro Enzyme Inhibition : IC₅₀ determination via fluorometric or colorimetric assays (e.g., COX-2 inhibition using arachidonic acid conversion) .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative pathogens (MIC values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives?

- Methodological Answer :

- Functional Group Variation : Modify the fluorobenzyl (e.g., replace F with Cl) or phenylacetamido moieties (e.g., introduce electron-withdrawing groups) to assess impacts on bioactivity .

- Pharmacokinetic Profiling : LogP measurements (HPLC) and metabolic stability assays (e.g., liver microsomes) to correlate lipophilicity with bioavailability .

- Data Analysis : Multivariate regression to link structural descriptors (e.g., Hammett σ values) with activity trends .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell line passage number (e.g., HeLa vs. MCF-7 for cytotoxicity) or enzyme batch consistency .

- Dose-Response Reproducibility : Triplicate experiments with internal controls (e.g., doxorubicin for anticancer assays) to minimize inter-lab variability .

- Meta-Analysis : Cross-reference data from PubChem or ChEMBL to identify outliers and consensus trends .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to COX-2 or EGFR, focusing on thiadiazole-thioacetamide hydrogen bonding with catalytic residues .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for target engagement validation .

- Mutagenesis Studies : Engineer EGFR T790M mutants to probe resistance mechanisms .

Q. What experimental approaches address low yields in scaled-up synthesis?

- Methodological Answer :

- DoE Optimization : Apply factorial design to test solvent (DMF vs. THF), stoichiometry (1.2–1.5 eq. acylating agent), and temperature interactions .

- Catalyst Screening : Evaluate Pd/C or Ni catalysts for Suzuki-type couplings in thiadiazole functionalization .

- Continuous Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., thioether formation) .

Q. How do pH and temperature affect the compound’s stability in biological assays?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/alkaline conditions (pH 2–10, 37°C): Monitor degradation via HPLC (e.g., hydrolysis of the acetamide group at pH >8) .

- Thermal Stability : Accelerated stability testing (40–60°C) to identify decomposition products (e.g., thiadiazole ring cleavage) .

- LC-MS/MS : Characterize degradation products and propose degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.